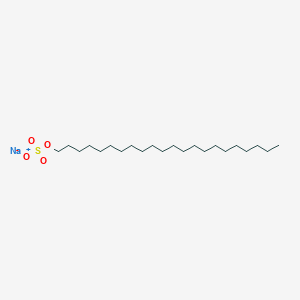

Sodium docosyl sulfate

Description

Properties

CAS No. |

13177-50-9 |

|---|---|

Molecular Formula |

C22H46NaO4S |

Molecular Weight |

429.7 g/mol |

IUPAC Name |

sodium;docosyl sulfate |

InChI |

InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25); |

InChI Key |

NTLFPEHODKPXCC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Other CAS No. |

13177-50-9 |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies for Research Grade Sodium Dodecyl Sulfate

Established Synthesis Pathways for Sodium Dodecyl Sulfate (B86663)

The creation of high-purity sodium dodecyl sulfate for research purposes begins with carefully controlled chemical synthesis. The most prevalent and well-established methods involve the sulfation of dodecanol (B89629) followed by a neutralization step.

Sulfation of Dodecanol and Subsequent Neutralization

The primary route to synthesizing sodium dodecyl sulfate involves a two-step process. acs.orgatamanchemicals.com First, dodecyl alcohol (also known as dodecanol or lauryl alcohol) is reacted with a strong sulfonating agent. acs.orgatamanchemicals.com Common sulfonating agents include concentrated sulfuric acid, sulfur trioxide gas, oleum, or chlorosulfuric acid. acs.orgatamanchemicals.comwikipedia.org The reaction with sulfur trioxide, for instance, proceeds through the initial formation of a pyrosulfate intermediate. This is an exothermic reaction, and careful temperature control is necessary to prevent unwanted side reactions or decomposition. acs.orgalfa-chemistry.com

Following the sulfation, the resulting dodecyl sulfate, which is an acidic ester, is neutralized. acs.orgwikipedia.org This is typically achieved by the addition of a base, most commonly an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. atamanchemicals.comchemicalbook.com This neutralization step yields the sodium salt, sodium dodecyl sulfate, and water as a byproduct. acs.org The final product from this process is often an aqueous solution of SDS. acs.org A patent for producing high-purity SDS describes using lauryl alcohol and a sulfonating agent like chlorosulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to yield a liquid SDS solution with a concentration of 10-38%. google.com

| Sulfonating Agent | Base for Neutralization | Key Considerations |

| Concentrated Sulfuric Acid | Sodium Hydroxide | Reaction temperature should not exceed 40 °C during addition, then raised to 60-70 °C. alfa-chemistry.com |

| Sulfur Trioxide Gas | Sodium Hydroxide | Highly exothermic and rapid reaction; requires dilution of SO3 to control reactivity. wikipedia.orgalfa-chemistry.com |

| Chlorosulfuric Acid | Sodium Hydroxide | Irreversible reaction that can be performed at room temperature, but produces toxic hydrogen chloride gas. alfa-chemistry.com |

| Oleum | Sodium Carbonate | A potent sulfonating agent often used for less reactive aromatic compounds. alfa-chemistry.com |

Industrial Production Methods and Their Academic Implications

Industrially, sodium dodecyl sulfate is produced on a large scale, often utilizing mixed fatty alcohols derived from the hydrolysis and subsequent hydrogenation of coconut or palm kernel oil. atamanchemicals.comwikipedia.org This results in a commercial-grade product that is a mixture of sodium alkyl sulfates, with SDS being the main component. wikipedia.org These commercial products often contain impurities such as homologs (e.g., sodium decyl sulfate), unreacted dodecanol, and inorganic salts like sodium sulfate and sodium chloride. google.com

For academic and research applications, the presence of these impurities is highly problematic. Unreacted dodecanol, for example, can significantly affect the critical micelle concentration (CMC) and surface tension of SDS solutions. Therefore, the methods used in industrial production are often the starting point, with subsequent rigorous purification steps being essential to achieve the high purity required for research-grade material. wipo.int The development of production methods that yield purities of 97% or even above 99% directly from synthesis is a significant step towards materials suitable for biopharmaceutical and chemical reagent applications. google.comwipo.int

Purification Techniques for High-Purity Sodium Dodecyl Sulfate

Achieving the high purity demanded by scientific research necessitates the removal of byproducts and unreacted starting materials from the synthesized SDS. Several techniques are employed to this end, ranging from classic chemical methods to advanced chromatographic separations.

Solvent Extraction and Recrystallization Approaches

Recrystallization is a fundamental technique for purifying solid compounds. For SDS, this often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the SDS to crystallize while impurities remain in the solution. Ethanol is a commonly used solvent for this purpose. chemicalbook.com One study demonstrated that the dodecanol content in SDS samples decreases with an increasing number of crystallization steps. researchgate.net

Antisolvent crystallization is another effective method. In this approach, a solvent in which SDS is insoluble (the antisolvent) is added to a solution of SDS, causing it to precipitate. Acetone (B3395972) and acetonitrile (B52724) have been identified as effective antisolvents for crystallizing SDS from aqueous solutions, particularly when combined with cooling. acs.orgnih.gov For instance, adding acetone to a concentrated aqueous solution of SDS can selectively precipitate the unwanted side product, sodium sulfate, leaving a purer SDS solution from which the final product can be crystallized. acs.orgnih.gov One reproducible method involves concentrating a 33.3 wt % SDS aqueous solution by evaporation, transforming the resulting coagel into a clear solution by adding acetone, and then inducing crystallization by further adding acetone as an antisolvent and cooling. acs.org

| Purification Method | Solvents/Antisolvents | Key Parameters | Outcome |

| Recrystallization | Ethanol | Multiple crystallization steps | Reduced dodecanol content. researchgate.net |

| Antisolvent Crystallization | Acetone, Acetonitrile | Water-to-acetone volume ratio of 1:15, cooling to 5 °C. acs.org | Precipitation of sodium sulfate, crystallization of SDS·1/8 hydrate (B1144303). acs.orgacs.org |

| Cooling Crystallization | 20 wt % SDS in Water/Acetonitrile (1:3 v/v) | Cooling from 25 °C to ~5 °C | Formation of novel needle-shaped SDS hydrate crystals. nih.govresearchgate.net |

Chromatographic Separation Methods for Enhanced Purity

For achieving the highest levels of purity, chromatographic techniques are indispensable. Column chromatography can be used to separate SDS from various impurities. For example, flash column chromatography has been used to purify related compounds in nanoparticle preparations that also contain SDS. nih.gov Ion-retardation resins, such as AG11A8, have been effectively used in column chromatography to remove SDS from protein solutions, indicating the potential of ion-exchange principles for purification. nih.gov While often applied to remove SDS from other substances, the underlying principles of chromatography, such as ion exchange, can be adapted for the purification of SDS itself, separating it from non-ionic impurities like dodecanol or inorganic salts.

Control of Crystalline Forms and Hydrates in Synthesis

Sodium dodecyl sulfate can exist in several different crystalline forms, including an anhydrous form and various hydrates (e.g., 1/8 hydrate, hemihydrate, monohydrate, and dihydrate). acs.orgresearchgate.net The specific form obtained is influenced by factors such as solvent composition, temperature, and relative humidity. acs.org The control of these crystalline forms is crucial as they can have different dissolution rates and stabilities.

Research has shown that the crystallization process can be directed to yield specific hydrates. For example, the SDS·1/8 hydrate can be reliably produced by a controlled process of evaporation, antisolvent addition with acetone, and cooling. acs.org A novel needle-shaped SDS hydrate was discovered when acetonitrile was used as an antisolvent with a 20 wt % aqueous SDS solution, followed by cooling to approximately 5 °C. nih.govresearchgate.net This novel form could also be produced directly from the synthesis reaction mixture by adding acetone to remove the sodium sulfate byproduct, followed by cooling the remaining mother liquor. nih.govresearchgate.net The characterization of these different forms is typically performed using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) spectroscopy. acs.orgnih.govresearchgate.net

| Crystalline Form | Method of Control | Characterization Techniques |

| SDS·1/8 Hydrate | Evaporation of aqueous solution, followed by acetone addition and cooling. acs.org | PXRD, TGA |

| Novel Needle-Shaped Hydrate | Antisolvent addition (acetonitrile) to aqueous solution and cooling. nih.govresearchgate.net | PXRD, TGA, FTIR, Raman Spectroscopy. acs.orgnih.govresearchgate.net |

| Anhydrous SDS | Determined using synchrotron radiation powder diffraction and molecular modeling. researchgate.net | PXRD |

| SDS Hemihydrate, Monohydrate | Formed in purely aqueous media under specific temperature conditions. acs.orgresearchgate.net | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC). researchgate.netrsc.org |

Influence of Crystallization Conditions on Polymorphism

Sodium dodecyl sulfate is known to exist in different crystalline forms, including various hydrates, which are known as pseudopolymorphs. nih.gov The specific polymorph obtained is highly dependent on the crystallization conditions, such as temperature, solvent, and cooling rate. acs.orgnih.gov For example, in aqueous solutions, cooling crystallization can yield different morphologies and polymorphs. At temperatures of -2°C and below, needle-shaped SDS hemihydrate is dominant, while at relatively higher temperatures, platelet-shaped SDS monohydrate is more common. acs.orgnih.gov

The presence of organic solvents can also significantly influence the resulting crystalline form. nih.gov While crystallization is often difficult to induce from aqueous solutions by simply adding organic solvents, coupling antisolvent addition with cooling has been shown to produce novel hydrate forms. nih.gov The rate of cooling has been observed to have a weak dependence on the metastable zone width for SDS crystallization in aqueous solutions, suggesting that the process is influenced by the exchange of solute between micelles and monomers. acs.orgnih.gov The stability of surfactant solutions at lower temperatures can be greatly impacted by these crystallization behaviors. researchgate.net

| Condition | Resulting Polymorph/Morphology | Reference |

|---|---|---|

| Aqueous solution, cooling to ≤ -2°C | Needle-shaped SDS hemihydrate | acs.orgnih.gov |

| Aqueous solution, cooling to > -2°C | Platelet-shaped SDS monohydrate | acs.orgnih.gov |

| 20 wt% SDS(aq) + Acetonitrile (1:3 v/v), cooled to ~5°C | Needle-shaped novel hydrate form (tetrahydrate) | researchgate.netnih.gov |

| 20 wt% SDS(aq) + Acetone, cooled to 4-6°C | Thin plate-shaped crystals | acs.org |

Characterization of Novel Hydrate Forms

Several hydrate forms of SDS have been identified over the years, including a 1/8 hydrate, hemihydrate, monohydrate, and dihydrate. acs.orgnih.gov Recently, a novel hydrate form, considered to be a tetrahydrate, was discovered. nih.gov This form was produced by adding acetonitrile to a 20 wt% aqueous SDS solution at a 3:1 (v/v) ratio and then cooling the mixture to approximately 5°C. researchgate.netnih.gov Interestingly, trace amounts of this novel hydrate were also found in commercially purchased SDS products. researchgate.netnih.gov

The characterization of this new hydrate form was conducted using a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying new crystalline forms. acs.org The novel hydrate showed a distinct PXRD pattern, with a characteristic peak at a 2θ value of approximately 7.5°. acs.org

Thermogravimetric Analysis (TGA): TGA is used to determine the water content of hydrates by measuring weight loss upon heating. The novel form showed a weight loss corresponding to approximately 4.3 water molecules per SDS molecule, supporting the tetrahydrate hypothesis. acs.orgnih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the molecular structure and bonding within the crystal. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS): DVS analysis helps to understand the stability of the hydrate at different humidity levels. researchgate.netnih.gov

Elemental Analysis (EA): EA confirms the elemental composition of the compound. researchgate.netnih.gov

The crystal structures of the 1/8 hydrate, hemihydrate, and monohydrate have been resolved by single-crystal X-ray diffraction, while the structure of the dihydrate remains unresolved. acs.org

| Hydrate Form | Ideal Weight Loss upon Dehydration (%) | Reference |

|---|---|---|

| 1/8 Hydrate | 0.77 | acs.orgnih.gov |

| Hemihydrate | 3.03 | acs.orgnih.gov |

| Monohydrate | 5.88 | acs.orgnih.gov |

| Dihydrate | 11.10 | acs.orgnih.gov |

| "Tetrahydrate" (Novel Form) | 19.98 | acs.orgnih.gov |

Sustainable and Green Chemistry Approaches in Sodium Dodecyl Sulfate Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for synthesizing chemical compounds, including SDS. A key focus is the use of water as a reaction medium, which offers significant economic and environmental advantages over organic solvents. tandfonline.com

One notable green approach involves using a catalytic amount of micellar SDS in water to facilitate organic reactions at ambient temperatures. tandfonline.comresearchgate.net This method has been successfully applied to the synthesis of quinoxalines, which are important biological compounds. tandfonline.comresearchgate.net The addition of SDS to the aqueous reaction mixture increases the solubility of the reactants and catalyzes the process. tandfonline.com This approach avoids harsh reaction conditions and utilizes a renewable catalytic system. tandfonline.comtandfonline.com

Another sustainable strategy involves the use of biocatalysis. For instance, whole-cell biotransformation using recombinant Escherichia coli has been employed to produce 1-dodecanol, the precursor to SDS. nih.govresearchgate.net This biological production method can be more efficient and generate less waste compared to traditional chemical synthesis routes. nih.govresearchgate.net

Furthermore, the development of catalyst systems that can be recovered and reused enhances the sustainability of the synthesis process. For example, a copper(II) triflate–SDS catalyst has been used in an acidic aqueous medium for the synthesis of pyridone derivatives. organic-chemistry.org This catalytic system can be recovered from the aqueous solution and reused multiple times without a significant loss in efficiency, making the process more sustainable. organic-chemistry.org

Advanced Characterization Techniques and Spectroscopic Studies of Sodium Dodecyl Sulfate Systems

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are invaluable for probing the molecular structure, conformation, and interactions of surfactant molecules in both solid and solution states.

FTIR spectroscopy is a powerful tool for investigating the crystallization of SDS from aqueous solutions. It provides information on the molecular vibrations within the crystal lattice, allowing for the identification of specific hydrate (B1144303) forms and the study of intermolecular interactions. acs.orgnih.gov The crystallization process can be influenced by factors such as temperature, concentration, and the presence of additives. acs.orgresearchgate.net

In studies of SDS crystallization, a 33.3 wt % aqueous solution can be concentrated by evaporation to form a coagel, which is an opaque and inhomogeneous phase consisting of water and various SDS hydrates. acs.org This coagel can be transformed into a clear solution by adding an antisolvent like acetone (B3395972), enabling controlled crystallization upon cooling. acs.org

The resulting crystals, identified as SDS·1/8 hydrate, can be analyzed using FTIR. The spectra reveal characteristic bands corresponding to different functional groups, confirming the structure and hydration state of the crystalline product. acs.orgnih.gov

Table 1: FTIR Band Assignments for Crystalline SDS·1/8 Hydrate

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3470 | -OH stretching of water molecules | acs.org |

| 2957, 2873, 2848 | -CH₂ stretching modes | acs.org |

| 1468 | -CH₂ bending mode | acs.org |

| 1213 | Skeletal vibration involving S-O stretching | acs.org |

| 1083 | C-C band stretching | acs.org |

This interactive table summarizes key FTIR absorption bands and their corresponding molecular vibrations observed in studies of sodium dodecyl sulfate (B86663) crystals.

Raman spectroscopy is particularly well-suited for studying the conformational state of the hydrophobic alkyl chains of surfactant molecules in aqueous solutions. nih.govacs.org Unlike FTIR, the Raman signal from water's O-H bonds is weak, minimizing interference and allowing for clear observation of the surfactant's C-H and C-C vibrations. nih.govacs.org These vibrations are sensitive to the conformation of the alkyl chain, specifically the ratio of trans to gauche conformers. researchgate.net

Studies on SDS and related alkyl ethoxysulfates show that as the surfactant concentration increases and micelles form, there is a corresponding increase in the proportion of trans conformations in the hydrocarbon tails. nih.gov This indicates that the chains become more ordered and extended within the packed environment of the micelle core. Raman spectroscopy can quantify these conformational changes by analyzing the intensity ratios of specific spectral bands. acs.org This technique is also used to study the adsorption of SDS onto various surfaces, providing insight into the structure and orientation of the adsorbed surfactant layer. nih.gov

Table 2: Key Raman Spectral Regions for SDS Conformational Analysis

| Wavenumber Region (cm⁻¹) | Conformational Information | Description | Reference |

|---|---|---|---|

| 2800-3000 | C-H Stretching | Sensitive to chain packing and order. Changes in this region reflect the hydrophobic environment. | acs.org |

| 1000-1150 | C-C Skeletal Vibrations | The intensity ratio of bands in this region (e.g., I(1130 cm⁻¹)/I(1080 cm⁻¹)) is used to quantify the trans/gauche population. | researchgate.net |

This interactive table highlights the Raman spectral regions used to probe the molecular conformation of the SDS alkyl chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for investigating the aggregation and micellization of surfactants in solution. researchgate.net By monitoring the chemical shifts of protons (¹H NMR) in different parts of the SDS molecule (e.g., the terminal methyl group, the methylene (B1212753) groups along the chain, and the α-methylene group next to the sulfate headgroup), one can observe distinct changes as the surfactant concentration crosses the critical micelle concentration (CMC). researchgate.net

Below the CMC, SDS exists primarily as monomers. As the concentration approaches and exceeds the CMC, the chemical environment of the protons in the alkyl tail changes significantly upon incorporation into the nonpolar micelle core, leading to shifts in their resonance frequencies. researchgate.net These concentration-dependent chemical shifts can be plotted to accurately determine the CMC. researchgate.netacs.org Furthermore, variable temperature ¹H NMR studies can probe the compositional and structural properties of mixed surfactant systems, revealing how factors like pH influence crystallization and micelle formation upon cooling. birmingham.ac.uknih.gov

Diffusion Ordered NMR Spectroscopy (DOSY) is a powerful two-dimensional NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. researchgate.net Since the diffusion coefficient is related to the size and shape of a molecule or aggregate, DOSY-NMR is ideal for studying surfactant self-assembly. acs.orgresearchgate.net

In an SDS solution, small, fast-diffusing monomers can be distinguished from large, slow-diffusing micelles. acs.org By measuring the diffusion coefficients at various SDS concentrations, one can determine the onset of aggregation and estimate the hydrodynamic size of the resulting micelles. acs.orgnih.gov This technique has been used to study the formation of peptide-SDS complexes and to characterize mixed micelle systems. nih.govnih.gov

Table 3: Representative Diffusion Coefficients and Hydrodynamic Radii for SDS Species Measured by DOSY-NMR

| Species | Diffusion Coefficient (D) (cm²/s) | Estimated Hydrodynamic Radius (r) | Conditions | Reference |

|---|---|---|---|---|

| SDS Monomer | 4.3 × 10⁻⁶ | ~0.5 nm | 0.5 mM SDS, 0.1 M NaClO₄, 25 °C | acs.org |

| XAO-SDS Aggregate | Varies with concentration | - | 0.5 mM to 5 mM SDS | acs.org |

This interactive table presents typical diffusion coefficient values for sodium dodecyl sulfate monomers and micelles as determined by DOSY-NMR experiments, along with the calculated hydrodynamic radii.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Behavior Analysis

Scattering Techniques for Aggregate and Phase Behavior Analysis

Scattering techniques are essential for determining the size, shape, and distribution of colloidal aggregates like micelles.

Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the size distribution of particles and aggregates in suspension or solution. DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov The rate of these fluctuations is directly related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rₕ) can be calculated using the Stokes-Einstein equation.

DLS is frequently used to characterize SDS micelles. ichem.mdresearchgate.net These studies reveal that in simple aqueous solutions, SDS forms roughly spherical micelles. researchgate.net The size and aggregation number of these micelles can be significantly influenced by factors such as temperature and, most notably, the addition of salt (e.g., NaCl). nih.gov Increasing the ionic strength of the solution screens the electrostatic repulsion between the anionic sulfate headgroups, allowing the micelles to grow larger and often transition from a spherical to a more rod-like or worm-like morphology. nih.govnbi.dk DLS measurements provide quantitative data on the average micelle size and the polydispersity of the system, which is a measure of the width of the size distribution. frontiersin.org

Table 4: DLS Results for SDS Micelle Size Under Varying Conditions

| SDS Concentration | Added Salt (NaCl) | Temperature (°C) | Hydrodynamic Diameter (nm) | Morphology | Reference |

|---|---|---|---|---|---|

| 0.01 M | None | Ambient | ~6.0 | Spherical | ichem.mdresearchgate.net |

| 2 wt% | None | 25 | ~2.0 - 3.0 | Spherical | frontiersin.org |

| Varies | 0 to 0.45 M | Ambient | Increases with salt concentration | Spherical to Rod-like | nih.gov |

This interactive table summarizes findings from various Dynamic Light Scattering studies on sodium dodecyl sulfate, showing how micelle size is affected by concentration and ionic strength.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Micellar Structures

Surface-Sensitive and Interfacial Techniques

Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Amount

Specific studies utilizing Surface Plasmon Resonance (SPR) to determine the adsorption kinetics and amount of Sodium Docosyl Sulfate on various surfaces are not found in the current body of scientific literature. For related compounds like sodium dodecyl sulfate, SPR has been effectively used to measure intrinsic adsorption and desorption rates on different substrates. acs.orgresearchgate.net This technique provides valuable information on the affinity and dynamics of surfactant-surface interactions. acs.org However, dedicated SPR research on this compound is not publicly documented.

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Orientation

Research employing Sum-Frequency Generation (SFG) spectroscopy to investigate the interfacial molecular orientation of this compound is not available in the reviewed literature. SFG spectroscopy is a powerful surface-specific technique used to probe the orientation and ordering of molecules at interfaces. acs.orgnih.govfigshare.commdpi.comnih.gov Studies on other surfactants like sodium dodecyl sulfate have successfully used SFG to analyze the orientation of surfactant molecules at air-water and other interfaces, providing insights into the structure of the adsorbed layer. acs.orgfigshare.commdpi.comnih.gov However, similar analyses for this compound have not been reported.

Tensiometry for Surface Tension Measurements (Dynamic and Equilibrium)

While tensiometry is a fundamental technique for characterizing surfactants, specific dynamic and equilibrium surface tension data for this compound, including its critical micelle concentration (CMC), are not extensively reported in the available scientific literature. Tensiometry is widely used to measure the effectiveness of a surfactant in reducing surface tension. nsf.govnih.govnih.govacademie-sciences.fr For comparison, the shorter-chain homolog, sodium dodecyl sulfate, has a well-documented CMC of approximately 8.2 mM in pure water at 25°C. wikipedia.org

Calorimetric and Thermodynamic Characterization Methods

Differential Scanning Calorimetry (DSC) for Phase Transitions

Specific studies using Differential Scanning Calorimetry (DSC) to characterize the phase transitions of this compound are not found in the reviewed scientific literature. DSC is a key technique for investigating the thermal behavior of surfactants, including phase transitions related to melting, crystallization, and micellization. researchgate.netacs.orgacs.orgrsc.orgnih.gov Research on other sodium alkyl sulfates has utilized DSC to determine transition temperatures and enthalpies, providing a thermodynamic profile of the system. acs.orgrsc.org However, such dedicated DSC data for this compound is not publicly available.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique utilized to study the thermodynamics of binding interactions between molecules in solution. It directly measures the heat change associated with a binding event, providing a comprehensive thermodynamic profile of the interaction. In the context of sodium dodecyl sulfate (SDS), ITC has been instrumental in characterizing its binding to various macromolecules, such as proteins and polymers, as well as its partitioning into lipid membranes.

The binding of SDS to the enzyme cellulase (B1617823) has been investigated using ITC, revealing that the interaction is primarily driven by a favorable increase in entropy, accompanied by a less favorable decrease in enthalpy. sioc-journal.cn This thermodynamic signature suggests that hydrophobic interactions are a major driving force for the binding process. sioc-journal.cn A significant negative heat capacity change observed during these studies further supports the role of hydrophobic interactions. sioc-journal.cn

Similarly, the partitioning of SDS into lipid bilayer membranes has been shown to be an energetically favorable process, characterized by an exothermic partition enthalpy. nih.gov This is in contrast to many nonionic detergents where the partitioning is typically an endothermic process. nih.gov The partition enthalpy of SDS into membranes decreases linearly with increasing temperature. nih.gov The analysis of the partition isotherm is complicated by electrostatic repulsion between the negatively charged dodecyl sulfate anions already incorporated into the membrane and those in the bulk solution. nih.gov By applying the Gouy-Chapman theory to account for these electrostatic effects, a linear relationship between the surface concentration and the extent of partitioning can be established, allowing for the determination of the surface partition constant. nih.gov

The complexity of ITC data, especially in systems involving surfactants like SDS that can induce conformational changes in macromolecules, has led to the development of specialized software for data analysis. dtu.dk This software employs semi-empirical approaches to deconvolute the complex enthalpograms, allowing for the extraction of quantitative information about binding isotherms and the thermodynamics of unfolding events. dtu.dk

Table 1: Thermodynamic Parameters for Sodium Dodecyl Sulfate Interactions

| Interacting System | Technique | Key Thermodynamic Findings | Reference |

| SDS and Cellulase | ITC | Binding is entropy-driven with a favorable enthalpy decrease; large negative heat capacity change indicates hydrophobic interactions are a major force. | sioc-journal.cn |

| SDS and Lipid Membranes | ITC | Partitioning is favored by an exothermic partition enthalpy; partition enthalpy decreases with increasing temperature. | nih.gov |

Microscopic and Imaging Techniques

Optical Microscopy (OM) for Crystallization Processes

Optical microscopy (OM) is a fundamental technique for observing the crystallization behavior of sodium dodecyl sulfate (SDS) in aqueous solutions. It provides direct visual information on crystal morphology, nucleation, and growth kinetics.

Studies employing OM have revealed that the cooling rate of an SDS-water micellar solution significantly influences the dominant crystal morphologies. acs.org At slow cooling rates, platelet-shaped crystals are predominantly formed, whereas at faster cooling rates, needle-shaped crystals are more common. acs.org This morphological dependence is linked to the interplay between the temperature change and the crystallization mechanism. acs.org For instance, at very slow and fast cooling rates, the observed morphologies and growth kinetics are similar to those seen under isothermal conditions within the corresponding crystallization temperature range. acs.org However, at intermediate cooling rates, deviations occur due to simultaneous changes in temperature and the crystallization process, along with solute depletion. acs.org

The presence of additives, such as other dodecyl sulfates with different counterions (e.g., lithium, potassium, magnesium, calcium), can also impact the crystallization of SDS. rsc.org OM studies have shown that these additives can either promote or inhibit crystallization and lead to changes in crystal morphology, including the formation of hexagonal and oval-shaped crystals. rsc.org This suggests that the additives can be integrated into the SDS crystal structure. rsc.org

Furthermore, OM has been used to study the lyotropic liquid crystalline phases that form in the SDS-water system at different concentrations. rsc.org It has been instrumental in identifying mesophases situated between the well-known hexagonal and lamellar phases. rsc.org Cross-polarized optical microscopy is particularly useful for observing birefringent crystalline structures that form upon sub-cooling of SDS solutions. whiterose.ac.uk

Table 2: Effect of Cooling Rate on SDS Crystal Morphology

| Cooling Rate (°C min⁻¹) | Predominant Crystal Morphology | Reference |

| Low (e.g., 0.1) | Platelets | acs.org |

| High (e.g., 5.0, 10) | Needles | acs.org |

Electron Microscopy (SEM, TEM) for Nanostructure and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable high-resolution imaging techniques for characterizing the nanostructure and morphology of materials containing sodium dodecyl sulfate (SDS).

SEM provides detailed surface and morphological information. For instance, in the biosynthesis of zinc oxide (ZnO) nanostructures, SEM images have shown the formation of uniform prismatic-shaped structures. mdpi.com When SDS is used as a coating for such nanoparticles, SEM can be used to observe the resulting surface morphology. mdpi.com In another application, SEM was used to observe the high-density, contiguous platinum particles grown on a carbon surface, a material used in electrochemical nanosensors where SDS can be used to modulate the interfacial properties. acs.org

TEM offers even higher resolution, enabling the visualization of the internal structure and crystal lattice of nanomaterials. In the characterization of biosynthesized ZnO nanostructures, TEM analysis confirmed the presence of well-defined nanorods with average sizes ranging from 28 to 94 nm and revealed their high crystallinity. mdpi.com TEM is also crucial for determining the morphology and crystal structure of silver nanoparticles, where SDS can be involved in the synthesis process. mdpi.com The technique allows for the identification and quantification of the chemical and electronic structure of individual nanocrystals. acs.org

Both SEM and TEM are often used in conjunction with other analytical techniques, such as Energy-Dispersive X-ray Spectroscopy (EDAX), to provide elemental composition analysis, confirming the purity and composition of the synthesized nanostructures. mdpi.com

Theoretical and Mechanistic Studies of Sodium Dodecyl Sulfate Aggregation and Interfacial Behavior

Micellization Phenomena and Critical Micelle Concentration (CMC) Theories

The self-assembly of individual surfactant molecules, known as monomers, into organized structures called micelles is a fundamental characteristic of surfactant solutions. conicet.gov.ar This process, termed micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). conicet.gov.arscispace.com Below the CMC, SDS exists predominantly as individual ions in solution. As the concentration approaches the CMC, a dynamic equilibrium is established between the monomers and the micelles. conicet.gov.ar The CMC is a pivotal parameter as it marks a sharp change in various physicochemical properties of the solution, including surface tension, electrical conductivity, and osmotic pressure. scispace.comumcs.pl

The driving force for micellization is primarily the hydrophobic effect. The hydrocarbon tails of the SDS molecules are expelled from the aqueous environment, aggregating to form a nonpolar core, while the hydrophilic sulfate (B86663) head groups remain in contact with the surrounding water, forming the outer surface of the micelle. nih.gov In aqueous solutions, SDS typically forms spherical micelles. researchgate.net

The CMC of SDS in pure water at 25°C is approximately 8.2 mM. researchgate.net The determination of the CMC can be achieved through various experimental techniques that detect the abrupt change in physical properties at the point of micelle formation. scispace.com

Influence of Counterions and Electrolytes on Micelle Formation

The presence of counterions and electrolytes in an aqueous solution of Sodium Dodecyl Sulfate (SDS) significantly impacts its micellization behavior. The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), generally leads to a decrease in the Critical Micelle Concentration (CMC). researchgate.netorientjchem.org This phenomenon is attributed to the screening of the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules at the micelle surface. researchgate.net The added cations from the electrolyte are attracted to the anionic head groups, effectively neutralizing some of the charge and reducing the repulsion between them. This facilitates the aggregation of surfactant monomers into micelles at a lower concentration. orientjchem.org

The extent to which the CMC is lowered depends on the nature and concentration of the counterions. researchgate.net For a given concentration of added electrolyte, cations with a larger hydrated radius and higher valence have a more pronounced effect on reducing the CMC. orientjchem.org For instance, the addition of divalent cations like Mg²⁺ results in a greater decrease in the CMC of SDS compared to monovalent cations like Na⁺ or K⁺. researchgate.net The order of effectiveness of some monovalent cations in decreasing the CMC of SDS has been reported as Na⁺ < NH₄⁺ < K⁺. researchgate.net

Furthermore, the degree of counterion binding to the micelle surface is a crucial parameter. A molecular-thermodynamic theory has been developed to model this phenomenon, where the optimal degree of counterion binding is predicted by minimizing the free energy of micelle formation. acs.org This theory has shown good quantitative agreement with experimental results for SDS in the presence of NaCl. acs.org The binding of counterions, such as Na⁺, effectively reduces the surface charge of the micelle. acs.org Multivalent counterions, like Al³⁺, can induce more complex behavior, including the formation of surface multilayers and can lead to precipitation of the surfactant under certain conditions. bohrium.com

The table below illustrates the effect of different electrolytes on the CMC of SDS.

| Electrolyte | Concentration of Electrolyte | Effect on CMC | Reference |

| NaCl | Increasing concentration | Decrease | researchgate.net |

| KCl | Increasing concentration | Decrease | researchgate.net |

| Mg(ClO₄)₂ | Increasing concentration | Decrease | researchgate.net |

| NH₄ClO₄ | Increasing concentration | Decrease | researchgate.net |

Effects of Temperature and Solvent Systems on Micellar Parameters

The micellization of Sodium Dodecyl Sulfate (SDS) is sensitive to both temperature and the composition of the solvent system. The effect of temperature on the Critical Micelle Concentration (CMC) of SDS is not monotonic. Typically, the CMC of SDS in water decreases slightly with an increase in temperature, reaches a minimum, and then increases at higher temperatures. researchgate.netresearchgate.net This complex behavior is a result of two opposing effects: the decreased hydration of the hydrophilic head groups at higher temperatures, which favors micellization, and the disruption of the structured water molecules around the hydrophobic tails, which disfavors it. researchgate.net

The aggregation number of SDS micelles, which is the number of individual surfactant molecules in a single micelle, has been observed to decrease with increasing temperature. nih.gov This suggests that at higher temperatures, smaller micelles are formed. nih.gov

The addition of organic cosolvents to the aqueous solution can significantly alter the micellar parameters of SDS. For instance, in water-acetonitrile mixtures, the CMC of SDS has been found to decrease slightly with increasing acetonitrile (B52724) concentration. researchgate.net In contrast, in ethylene (B1197577) glycol-water mixtures, the CMC of SDS decreases with an increasing mole fraction of ethylene glycol at a constant temperature. iosrjournals.org However, in the same ethylene glycol-water system, the CMC increases with increasing temperature at a constant composition. iosrjournals.org The presence of organic solvents can influence the solubility of the surfactant monomers and the stability of the micelles by altering the bulk properties of the solvent, such as the dielectric constant. ijert.org

The table below summarizes the effect of temperature and different solvent systems on the CMC of SDS.

| Condition | Effect on CMC | Reference |

| Increasing Temperature (in water) | Initial decrease, then increase | researchgate.netresearchgate.net |

| Increasing Acetonitrile concentration | Slight decrease | researchgate.net |

| Increasing Ethylene Glycol concentration | Decrease | iosrjournals.org |

| Increasing Temperature (in Ethylene Glycol-water) | Increase | iosrjournals.org |

| Increasing Diethylsulfoxide (DESO) concentration | Increase | researchgate.net |

Thermodynamic Models of Micelle Formation and Growth

The process of micelle formation for Sodium Dodecyl Sulfate (SDS) can be described by various thermodynamic models. One of the simplest and most commonly used is the "closed association model". conicet.gov.ar This model considers an equilibrium between free surfactant monomers and monodisperse micelles, meaning all micelles are assumed to have the same aggregation number. conicet.gov.ar

The thermodynamics of micellization can be characterized by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be calculated from the temperature dependence of the Critical Micelle Concentration (CMC). acs.orgmdpi.com

The enthalpy of micellization (ΔH°mic) for SDS is generally small and can be either exothermic or endothermic depending on the temperature. ijert.orgacs.org The pseudo-phase separation model is another theoretical framework used to analyze the thermodynamics of micellization. mdpi.com

Molecular-thermodynamic theories have also been developed to provide a more detailed understanding of micelle formation and growth. These models take into account various free-energy contributions, such as the transfer of the hydrocarbon tail from the aqueous environment to the micelle core, the interfacial energy at the micelle-water interface, and the electrostatic interactions between the charged head groups. acs.org These theories can predict not only the CMC but also other micellar properties like the aggregation number and the degree of counterion binding. acs.org

The table below provides a summary of the thermodynamic parameters for SDS micellization.

| Thermodynamic Parameter | Sign/Value | Driving Force/Interpretation | Reference |

| ΔG°mic (Standard Gibbs Free Energy) | Negative | Spontaneous process | iosrjournals.orgmdpi.com |

| ΔS°mic (Standard Entropy) | Positive | Primarily driven by the hydrophobic effect | conicet.gov.ar |

| ΔH°mic (Standard Enthalpy) | Small, can be positive or negative | Depends on temperature and specific interactions | ijert.orgacs.org |

Solution Behavior and Phase Transitions

Formation of Mixed Micelles and Other Supramolecular Assemblies

Sodium Dodecyl Sulfate (SDS) can form mixed micelles with other types of surfactants, such as nonionic or cationic surfactants. The formation of mixed micelles often leads to synergistic effects, where the properties of the mixed system are more favorable than those of the individual components. For example, the critical micelle concentration (CMC) of a mixture of SDS and a nonionic surfactant, like a polyoxyethylene dodecyl ether (C12En), is often lower than the CMCs of the pure surfactants. researchgate.net

The interaction between the different surfactant molecules within the mixed micelle can be attractive or repulsive. In mixtures of SDS and the zwitterionic phospholipid 1,2-diheptanoyl-sn-glycero-3-phosphocholine (B1670576) (DHPC), attractive interactions have been observed. nih.govcsun.edu The regular solution theory (RST) can be applied to analyze the interactions in mixed micellar systems. nih.gov

Beyond simple spherical or mixed micelles, SDS can participate in the formation of more complex supramolecular assemblies. In the presence of certain additives or under specific conditions, SDS micelles can grow and change shape, forming elongated, worm-like micelles. researchgate.net These worm-like micelles can entangle to form a transient network, imparting viscoelastic properties to the solution. researchgate.netacs.org

Furthermore, SDS can interact with polymers and other molecules to form various aggregates. For instance, in the presence of epoxy-β-cyclodextrin and the cationic surfactant dodecyltrimethylammonium (B156365) bromide (DTAB), SDS can form worm-like micelles at lower temperatures and vesicles at higher temperatures. techscience.com The study of these complex assemblies is crucial for understanding the behavior of SDS in various applications.

The table below provides examples of mixed micellar and supramolecular systems involving SDS.

| System | Observed Assembly | Reference |

| SDS + Polyoxyethylene dodecyl ethers (C12En) | Mixed micelles | researchgate.net |

| SDS + 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) | Mixed micelles | nih.govcsun.edu |

| SDS + Dodecyl hexa(ethylene oxide) (C12E6) | Mixed micelles | acs.org |

| SDS + Al(NO₃)₃ | Worm-like micelles | researchgate.net |

| SDS + DTAB + Epoxy-β-cyclodextrin | Worm-like micelles, Vesicles | techscience.com |

Liquid Crystalline Phases and Rheological Properties of SDS Systems

At concentrations significantly above the Critical Micelle Concentration (CMC), Sodium Dodecyl Sulfate (SDS) in water can form various lyotropic liquid crystalline phases. The specific phase formed depends on the surfactant concentration and temperature. Common liquid crystalline phases observed in the SDS-water system include the hexagonal phase and the lamellar phase. rsc.org

The hexagonal phase consists of long, cylindrical micelles packed in a hexagonal array. rsc.org The lamellar phase is characterized by bilayers of surfactant molecules separated by layers of water. acs.orgrsc.org The transition between these phases can be induced by changes in concentration or temperature. For example, upon warming, hydrated SDS crystals can transform into a lamellar liquid crystalline phase. researchgate.net

The formation of these ordered structures significantly affects the rheological properties of the SDS solution. The viscosity of the solution increases dramatically with the formation of liquid crystalline phases. The hexagonal and lamellar phases exhibit distinct rheological behaviors. Lamellar phases can behave like a gel, with both the storage modulus (G') and loss modulus (G'') being independent of frequency. researchgate.net

In some systems, such as SDS in the presence of aluminum nitrate, the formation of long, entangled worm-like micelles leads to highly viscoelastic solutions. researchgate.net These solutions can exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. researchgate.net The rheological properties of SDS systems are of great importance in many industrial applications where the control of flow behavior is crucial.

The table below summarizes the liquid crystalline phases and their impact on the rheological properties of SDS systems.

| Phase | Structure | Rheological Properties | Reference |

| Hexagonal Phase | Cylindrical micelles in a hexagonal array | Increased viscosity | rsc.org |

| Lamellar Phase | Bilayers of surfactant separated by water | Gel-like behavior, high elastic modulus | researchgate.netacs.org |

| Worm-like Micellar Solution | Entangled cylindrical micelles | Viscoelastic, shear-thinning | acs.orgresearchgate.net |

Scientific Literature Lacks Data on Sodium Docosyl Sulfate for Requested Theoretical and Mechanistic Studies

An extensive review of available scientific literature reveals a significant lack of research on the chemical compound This compound concerning its theoretical and mechanistic properties as outlined. The requested detailed analysis, covering its behavior in various solvent systems, interactions with macromolecules, and adsorption kinetics at interfaces, could not be completed as there is no substantive published data on this specific surfactant.

The user-specified outline requested in-depth information on the following topics for this compound:

Adsorption Kinetics and Mechanisms at Solid-Liquid Interfaces

Models for Adsorption Layer Characteristics

Searches for scholarly articles and research data on these specific areas for this compound did not yield relevant results. It is important to distinguish this compound from the extensively studied sodium dodecyl sulfate (SDS) . This compound possesses a 22-carbon alkyl chain, whereas sodium dodecyl sulfate has a 12-carbon alkyl chain. This difference in molecular structure results in significantly different physicochemical properties, making it scientifically inaccurate to extrapolate data from SDS to predict the behavior of this compound.

While there is a wealth of information on SDS regarding protein denaturation jst.go.jppnas.orgscispace.comacs.orgresearchgate.netmdpi.comnih.govd-nb.info, lipid membrane disruption nih.govcsic.esacs.orgresearchgate.netiphy.ac.cnnih.govnih.govacs.org, polymer interactions nih.govmdpi.comnih.govrsc.org, behavior in mixed solvents nih.govresearchgate.netacs.orgacs.orgbohrium.comresearchgate.netbohrium.comtandfonline.comoup.comacs.org, and adsorption phenomena nih.govacs.orgdur.ac.uknih.govnih.govacs.orgacs.org, equivalent studies for this compound are not present in the accessible scientific domain. The single study that mentioned a "docosyl" derivative involved docosyl-trimethylammonium chloride, a different class of surfactant, and focused on its use in modifying montmorillonite (B579905) for dye adsorption, a topic outside the scope of the requested outline. cambridge.org

Due to the absence of specific research on this compound for the outlined topics, it is not possible to generate the requested professional and authoritative article.

Influence of Surface Charge and Hydrophobicity on Adsorption

The adsorption of sodium dodecyl sulfate (SDS) onto solid-liquid interfaces is a complex phenomenon governed by a combination of forces, primarily electrostatic and hydrophobic interactions. The nature of the substrate, specifically its surface charge and hydrophobicity, plays a critical role in determining the extent and mechanism of SDS adsorption, including the orientation and aggregation state of the adsorbed surfactant molecules.

Influence of Surface Charge

The surface charge of a substrate dictates the initial interaction with the anionic head groups of SDS molecules.

Adsorption on Positively Charged Surfaces: The primary driving force for SDS adsorption on positively charged surfaces is the strong electrostatic attraction between the negatively charged sulfate (SO₄²⁻) head group of the dodecyl sulfate (DS⁻) ion and the positive charges on the substrate. utexas.edu This has been observed on various positively charged substrates, including gold surfaces modified with 2-aminoethanethiol self-assembled monolayers (SAMs), laterite soil at acidic pH, and calcium fluoride (B91410) (CaF₂) at pH values below its point of zero charge. utexas.eduresearchgate.netnih.gov

At very low SDS concentrations (e.g., 10⁻⁷ to 5 x 10⁻⁶ M on an aminoethanethiol (B8698679) surface), the initial adsorption is driven by this electrostatic attraction, leading to a decrease in the positive surface charge as more DS⁻ ions accumulate. utexas.edu This initial layer typically consists of SDS molecules oriented with their anionic head groups pointing toward the surface and their hydrophobic tails extending into the aqueous solution. researchgate.net

As the SDS concentration increases, the surface charge becomes neutralized. A phenomenon known as surface charge reversal can be directly observed at a specific SDS concentration (around 1/1000 of the critical micelle concentration, or cmc, on a 2-aminoethanethiol surface), where the adsorbed negative charge from SDS equals the initial positive surface charge. utexas.edu Beyond this point, further adsorption can lead to the formation of a second layer of SDS molecules. In this bilayer structure, the incoming SDS molecules adsorb via hydrophobic interactions between their alkyl tails and the tails of the first layer, orienting their head groups towards the bulk aqueous phase. nih.gov This results in a hydrophilic surface. A proposed model suggests that at concentrations between 1–8 mM, a monolayer containing two headgroup orientations—one pointing towards the substrate and one towards the solution—can exist. acs.org

Adsorption on Negatively Charged Surfaces: On negatively charged surfaces, electrostatic repulsion between the anionic SDS head groups and the surface inhibits adsorption. An interesting case of selective adsorption has been observed on graphene oxide (GO). GO surfaces possess a negative charge in aqueous solutions due to the dissociation of protons from hydroxyl groups. acs.org Studies using liquid-cell atomic force microscopy have shown that SDS does not adsorb onto highly oxidized graphene oxide (with a high density of negative charges). However, on reduced graphene oxide, which is less oxidized and more hydrophobic, SDS forms micellar aggregates. This charge-driven selective adsorption highlights the dominant role of electrostatic repulsion on surfaces with a high negative charge density. acs.org

Influence of Hydrophobicity

Hydrophobic interactions between the nonpolar alkyl tail of the SDS molecule and a nonpolar surface are another major driving force for adsorption, particularly on uncharged, hydrophobic substrates.

Studies on gold surfaces covered with hydrophobic hexadecyl mercaptan SAMs show a considerably different adsorption behavior compared to positively charged surfaces. utexas.edu Similarly, research on hydrophobic octadecanethiol/aqueous solution interfaces reveals that SDS molecules adsorb with their hydrocarbon tails oriented toward the hydrophobic surface. acs.orgnih.gov

At low concentrations on hydrophobic surfaces, SDS molecules tend to lie flat on the surface. As the concentration increases towards the cmc, they form aggregates known as hemimicelles, where the hydrophobic tails are associated with the surface, and the charged head groups are exposed to the aqueous phase. The conformational order of the adsorbed SDS molecules increases with rising surfactant concentration. acs.orgnih.gov

The presence of other molecules, such as polymers, can influence the adsorption of SDS on hydrophobic surfaces. For instance, poly(ethylene glycol) (PEG) can inhibit the ordered adsorption of SDS below its cmc. This is attributed to the displacement of pre-adsorbed polymer from the surface as the surfactant concentration increases. nih.gov The degree of inhibition depends on the molecular weight of the PEG. acs.org

The interplay between electrostatic and hydrophobic forces is evident in studies using substrates like zinc selenide (B1212193) (ZnSe), which is considered hydrophobic. researchgate.net On such surfaces, adsorption is influenced by both hydrophobic interactions and any residual electrostatic attractions. researchgate.net

Research Findings on SDS Adsorption

The following table summarizes key findings from various studies on the adsorption of sodium dodecyl sulfate on different substrates, highlighting the influence of surface properties.

| Substrate | Surface Property | Key Research Findings | Reference(s) |

|---|---|---|---|

| Gold with 2-aminoethanethiol SAM | Positively Charged | Adsorption is driven by electrostatic attraction. Surface charge reversal was observed at ~1/1000 cmc. No evidence of uniform hemimicelle or bilayer formation was found. | utexas.edu |

| Allylamine and Heptylamine Films | Positively Charged | At low concentrations (<0.2 mM), adsorption is dominated by contaminants. At higher concentrations (1-8 mM), a monolayer with opposing headgroup orientations is proposed. | researchgate.netnih.govacs.org |

| Graphene Oxide (GO) | Negatively Charged | SDS does not adsorb on highly oxidized GO due to electrostatic repulsion. Adsorption occurs on reduced, more hydrophobic GO. | acs.org |

| Gold with Hexadecyl Mercaptan SAM | Hydrophobic | Adsorption behavior is significantly different from that on positively charged surfaces, driven by hydrophobic interactions. | utexas.edu |

| Octadecanethiol/Aqueous Interface | Hydrophobic | SDS adsorbs with CH₂/CH₃ groups oriented toward the surface. Adsorption is inhibited by the presence of most molecular weights of poly(ethylene glycol) (PEG). | acs.orgnih.gov |

| Zinc Selenide (ZnSe) | Hydrophobic | Adsorption is affected by a combination of electrostatic attraction and hydrophobic interaction. | researchgate.net |

| Laterite Soil | Charge Varies with pH | At pH 4 (positive surface charge), SDS forms bilayers (admicelles). At pH 10 (negative surface charge), reverse micelle formation occurs. | researchgate.net |

Applications of Sodium Dodecyl Sulfate in Scientific Methodologies and Materials Science

Applications in Biochemical and Molecular Biology Research

In biochemical and molecular biology research, SDS is a cornerstone reagent employed in a wide array of techniques aimed at the analysis of proteins and nucleic acids.

Protein Solubilization and Denaturation for Proteomics

The analysis of proteins, or proteomics, often begins with the challenge of extracting and solubilizing them from complex biological samples like cells and tissues. Many proteins, particularly membrane-bound and aggregated proteins, are difficult to solubilize in aqueous buffers. SDS is a highly effective detergent for this purpose. nih.govacs.org It disrupts cellular membranes and binds to proteins through both hydrophobic and ionic interactions. nih.gov This binding action unfolds the protein from its native three-dimensional structure into a linear polypeptide chain, a process known as denaturation. aatbio.com

This denaturation is crucial for several reasons. It dissociates protein complexes, denatures tertiary structures, and solubilizes hydrophobic proteins, making the entire proteome more accessible for subsequent analysis. nih.gov The addition of SDS, often combined with reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) and heat, breaks down disulfide bonds and ensures complete protein linearization. nih.gov While highly effective for solubilization, the presence of SDS can interfere with downstream applications like mass spectrometry (MS). Therefore, robust methods for its removal are an essential part of proteomics workflows. nih.govnih.govnih.gov

Table 1: Comparison of Protein Denaturation Methods for Proteomics This interactive table summarizes various agents used for protein denaturation, highlighting the typical conditions for using Sodium Dodecyl Sulfate (B86663).

| Denaturing Agent | Typical Concentration | Incubation Conditions | Key Feature |

| Sodium Dodecyl Sulfate (SDS) | 1% - 4% | 95°C for 5 min | Highly effective for solubilizing membrane and aggregated proteins. nih.gov |

| Urea | 8M | 37°C for 1 h | Disrupts non-covalent bonds, but is a chaotrope. nih.govnih.gov |

| 50% Trifluoroethanol (TFE) | 50% | 60°C for 2 h | Used in specific protocols for protein denaturation. nih.gov |

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and universally employed technique for separating proteins based on their molecular weight. acs.org The method relies on the principles established in the previous section: proteins are first denatured by heating them in the presence of SDS and a reducing agent. nih.gov

The SDS molecules bind uniformly along the polypeptide chain, with approximately one SDS molecule for every two amino acid residues. nih.gov This binding accomplishes two critical things:

It disrupts the protein's native secondary and tertiary structures, resulting in a linearized, rod-shaped molecule. youtube.com

It imparts a strong, uniform negative charge to the protein that is proportional to its length, effectively masking the protein's intrinsic charge. nih.gov

Because all the SDS-coated proteins now have a similar charge-to-mass ratio, they will migrate through the polyacrylamide gel matrix solely based on their size when an electric field is applied. wikipedia.org Smaller proteins navigate the pores of the gel more easily and travel farther, while larger proteins are impeded and travel shorter distances. This allows for the accurate estimation of a protein's molecular weight by comparing its migration distance to that of known protein standards run on the same gel. nih.gov

Table 2: Components of SDS-PAGE System and Their Functions This interactive table outlines the key chemical components required for conducting SDS-PAGE and their specific roles in the process.

| Component | Primary Function |

| Sodium Dodecyl Sulfate (SDS) | Denatures proteins and provides a uniform negative charge. nih.govksu.edu.sa |

| Polyacrylamide Gel | Acts as a molecular sieve to separate proteins by size. ksu.edu.sa |

| Tris-HCl Buffer | Maintains a stable pH for the gel and running buffer. ksu.edu.sa |

| β-mercaptoethanol or DTT | Reduces disulfide bonds to fully linearize proteins. nih.govksu.edu.sa |

| Ammonium Persulfate (APS) & TEMED | Catalyze the polymerization of the acrylamide (B121943) gel. youtube.com |

| Bromophenol Blue | A tracking dye to monitor the progress of the electrophoresis. youtube.com |

| Glycerol | Increases the density of the sample to ensure it sinks into the gel wells. youtube.com |

Nucleic Acid Extraction and Purification Methodologies

SDS is also a key reagent in protocols for the extraction of DNA and RNA from cells. The first step in isolating nucleic acids is to disrupt the cell wall and membranes to release the cellular contents, a process called cell lysis. magen-tec.comnih.gov SDS is highly effective at solubilizing the lipid components of cell membranes and denaturing cellular proteins, including enzymes like ribonucleases that could degrade RNA. magen-tec.comnih.gov

In a typical nucleic acid extraction procedure, the biological sample is treated with a lysis buffer containing SDS and often a protease, such as proteinase K. google.com The SDS breaks open the cells and denatures proteins, while the proteinase K further degrades them. google.com Following lysis, techniques such as phenol-chloroform extraction are used to separate the proteins from the nucleic acids, which remain in the aqueous phase. nih.gov The nucleic acids are then typically precipitated from the solution using alcohol. The strong denaturing properties of SDS are crucial for disrupting protein-nucleic acid interactions and achieving high-purity nucleic acid samples. nih.gov

Use in Biomembrane Model Systems and Membrane Protein Studies

The study of membrane proteins presents significant challenges because their native environment is the lipid bilayer of a cell membrane. To study these proteins in isolation, they must be extracted from the membrane using detergents. While harsh detergents like SDS will typically denature most proteins, its effects are studied in biomembrane models to understand the fundamental principles of protein-lipid-detergent interactions. mdpi.comnih.gov

Artificial membrane models, such as liposomes and nanodiscs, are used to investigate how detergents solubilize membranes and how membrane proteins can be reconstituted into a more native-like environment after purification. nih.gov Although milder, non-ionic detergents are generally preferred for purifying membrane proteins for structural studies to maintain their folded state, SDS is used in analytical techniques to assess the purity and molecular weight of the extracted membrane proteins via SDS-PAGE. acs.orgmdpi.com Furthermore, the interaction of SDS with yeast cells has been studied to understand how surfactants solubilize plasma membranes and release cellular proteins. nih.gov

Applications in Analytical Chemistry

Beyond its biological applications, SDS serves an important role in analytical separation techniques.

Ion-Pairing Reagent in Chromatographic Separations

In reverse-phase high-performance liquid chromatography (RP-HPLC), charged molecules can be difficult to retain and separate on a nonpolar stationary phase. Ion-pair chromatography is a technique used to enhance the retention and separation of ionic compounds. welch-us.com

SDS can be used as an anionic ion-pairing reagent for the analysis of cationic (positively charged) analytes. welch-us.comlabproinc.comcalpaclab.com It is added to the mobile phase, where the hydrophobic tails of the SDS molecules adsorb onto the hydrophobic stationary phase of the chromatography column. This effectively creates a new, negatively charged surface on the stationary phase. Positively charged analytes in the sample can then form an ion pair with the negatively charged sulfate headgroups of the adsorbed SDS. This interaction increases the analyte's retention on the column, allowing for better separation from other components in the mixture. fujifilm.com

Additive in Capillary Electrophoresis

Sodium dodecyl sulfate (SDS) is a crucial additive in capillary electrophoresis (CE), a technique widely used for the analysis and quality control of therapeutic proteins in the biotechnology industry. americanlaboratory.com In CE-SDS, the anionic surfactant binds to proteins, typically at a ratio of 1.4 grams of SDS per gram of protein, which imparts a uniform negative charge and leads to similar free solution mobilities for all protein molecules. americanlaboratory.com This process allows for the separation of proteins based almost exclusively on their hydrodynamic size as they move through a sieving matrix within the capillary. americanlaboratory.comnih.gov

The method, often seen as an automated and quantitative replacement for traditional SDS-polyacrylamide slab gel electrophoresis (SDS-PAGE), offers several advantages, including faster analysis times, full automation, low sample consumption, and potentially higher resolution. americanlaboratory.comtandfonline.com CE-SDS is frequently employed to monitor the integrity, purity, and stability of biopharmaceuticals like monoclonal antibodies during all stages of drug development. americanlaboratory.comtandfonline.com

For protein analysis, the sample is typically denatured by heating it in a mixture containing SDS. usp.org For analysis under reducing conditions, a reducing agent like 2-mercaptoethanol (B42355) or dithiothreitol is added to this mixture to break disulfide bonds. usp.org The separation is then performed by applying a negative voltage across the capillary, causing the negatively charged SDS-protein complexes to migrate toward the anode, with smaller molecules moving faster through the gel matrix. americanlaboratory.comnih.gov

Table 1: Typical CE-SDS Operating Conditions

| Parameter | Condition | Purpose |

| Applied Voltage | -15 kV to -25 kV | Drives the electrophoretic separation of SDS-protein complexes. americanlaboratory.comnih.gov |

| Injection Method | Electrokinetic or Pressure | Introduces the sample into the capillary. americanlaboratory.com |

| Injection Parameters | 5 kV for 10 sec (Electrokinetic) | Controls the amount of sample loaded for analysis. nih.gov |

| Capillary Temperature | 25 °C | Maintains a stable environment for consistent migration times. nih.gov |

| Detection Wavelength | 220 nm | Allows for the detection and quantification of proteins. americanlaboratory.com |

Sample Preparation for Mass Spectrometry-Based Proteomics

Sodium dodecyl sulfate is a highly effective detergent for solubilizing a wide range of proteins, including challenging ones like membrane proteins, making it valuable in sample preparation for mass spectrometry (MS)-based proteomics. nih.govallumiqs.com Its ability to denature proteins by altering their secondary and tertiary structures facilitates their subsequent enzymatic digestion, a critical step in "shotgun" proteomics workflows. nih.govresearchgate.net

However, the direct application of SDS in liquid chromatography-mass spectrometry (LC-MS) is limited because it is detrimental to the analysis. allumiqs.com SDS can interfere with the reversed-phase liquid chromatography separation, suppress the ionization of peptides during electrospray ionization (ESI), and interfere with enzymatic digestion at high concentrations. nih.gov Consequently, effective removal of SDS is essential before the final LC-MS analysis. nih.govallumiqs.com

Various methods have been developed to deplete SDS from peptide samples while ensuring high peptide recovery. One common technique involves the precipitation of SDS as potassium dodecyl sulfate (KDS) by adding potassium chloride. nih.gov The insoluble KDS is then removed by centrifugation, allowing for the nearly complete removal of the detergent with excellent peptide recovery. nih.gov Other online removal strategies utilize weak cation-exchange chromatography, which retains positively charged peptides while repelling the negatively charged SDS molecules, enabling direct LC-MS/MS analysis of samples originally containing up to 1% SDS. acs.org These methods allow researchers to capitalize on the superior solubilizing power of SDS in the initial extraction phase without compromising the downstream mass spectrometry analysis. allumiqs.com

Reference Toxicant in Ecotoxicological Assays

Sodium dodecyl sulfate is commonly used as a reference toxicant in ecotoxicological testing. molluskconservation.org A reference toxicant is a standard chemical used to assess the relative sensitivity of test organisms over time and to compare the results from different laboratories. publications.gc.ca SDS is often chosen for this purpose due to its consistent, fast-acting, and nonselective toxicity across various species. molluskconservation.org

Its use is prevalent in marine ecotoxicology, where it has been tested on a battery of organisms representing different trophic levels, including bacteria (Vibrio fischeri), algae (Dunaliella tertiolecta, Phaeodactylum tricornutum), crustaceans (Tigriopus fulvus), echinoderms (Paracentrotus lividus), and fish (Dicentrarchus labrax). researchgate.netmdpi.com Although it is readily biodegradable and has low bioaccumulation potential, it can be lethal in acute exposures. molluskconservation.orgsantos.com For example, 96-hour EC50 values (the concentration at which 50% of the population shows an effect) for two freshwater mollusk species, Villosa nebulosa and Hemitrochus perovalis, were found to be 14,469 µg/L and 6,102 µg/L, respectively. molluskconservation.org

The consistent toxicological response it elicits allows researchers to verify that their test systems and organisms are performing as expected. publications.gc.ca However, some studies have noted that its toxicity may not be sensitive enough to reflect organism stress from factors like starvation or disease, leading some regulatory bodies to recommend other chemicals for certain test protocols. publications.gc.ca

Table 2: Acute Toxicity (EC50) of SDS in Marine Species

| Species | Trophic Level | Mean EC50 (mg/L) |

| Vibrio fischeri | Bacteria | 2.6 |

| Dunaliella tertiolecta | Algae | 4.8 |

| Paracentrotus lividus | Echinoderm | 3.2 |

| Dicentrarchus labrax | Fish | 7.3 |

| Tigriopus fulvus | Crustacean | 7.4 |

| Data sourced from a study on acute toxicity testing of sodium dodecyl sulfate. researchgate.net |

Applications in Materials Science and Engineering

Role in Nanoparticle Synthesis and Stabilization

Sodium dodecyl sulfate plays a dual role in the synthesis of various metallic nanoparticles, acting as both a stabilizing and, in some cases, a reducing agent. ias.ac.inresearchgate.net As an anionic surfactant, SDS adsorbs onto the surface of newly formed nanoparticles, creating a protective layer that prevents them from aggregating and controlling their growth. ias.ac.inresearchgate.net This stabilizing effect is crucial for producing well-dispersed nanoparticles with controlled size and morphology. ias.ac.in

In the synthesis of nickel nanoparticles, for instance, varying the concentration of SDS was shown to influence the final particle size; an increase in SDS concentration led to smaller nanoparticles by encapsulating them and preventing further growth. ias.ac.in Similarly, in the synthesis of silver nanoparticles, SDS has been used for the dual purpose of reducing Ag+ ions to metallic silver and stabilizing the resulting nanoparticles. researchgate.net The concentration of SDS can also affect the final shape of the nanoparticles, with lower concentrations favoring the formation of spherical particles, while higher concentrations can lead to polycrystalline structures. researchgate.net The amphiphilic nature of SDS, with its polar head group and non-polar tail, allows it to form micelles in solution, which can act as templates or nanoreactors for the synthesis, further guiding the size and shape of the resulting nanomaterials. researchgate.net

Surface Modification and Coating Applications

Sodium dodecyl sulfate is widely used as a surface modifier to alter the properties of various materials, particularly to change hydrophilic surfaces to hydrophobic ones. tsinghua.edu.cnresearchgate.net This is especially relevant for nanoparticles like silica (B1680970) (SiO2), which are inherently hydrophilic. tsinghua.edu.cn A novel method for preparing hydrophobic silica involves mixing the particles with an aqueous solution of SDS, followed by spray drying and thermal treatment. tsinghua.edu.cn During this process, the SDS molecules can graft onto the silica surface, creating a hydrophobic coating. tsinghua.edu.cnresearchgate.net This solvent-free route provides excellent contact between the modifier and the particles, resulting in a high grafting density and a significant change in surface properties, as evidenced by an increased contact angle. tsinghua.edu.cn

The mechanism can involve the protons from Brønsted acid sites on the silica surface reacting with SDS, leading to the formation of a stable Si-O-C structure. tsinghua.edu.cn This surface modification is critical for improving the dispersion of nanoparticles in non-polar matrices, which is essential for the development of advanced polymer nanocomposites. researchgate.net In a similar fashion, SDS coatings have been electrochemically anchored onto silver nanoparticles to create "smart" nanoparticles that are dispersible in both polar and nonpolar solvents, enhancing their antimicrobial applications by allowing them to better penetrate bacterial cell membranes. nih.gov

Use in Functional Material Development (e.g., membranes, nanocomposites)

Sodium dodecyl sulfate is a key component in the development of functional materials such as advanced polymer membranes and nanocomposites. mdpi.comresearchgate.net Its role as a surfactant is leveraged to ensure the uniform dispersion of nanofillers within a polymer matrix, which is critical for enhancing the final material's properties. researchgate.netnih.gov Agglomeration of nanoparticles can compromise the performance of a composite, and SDS helps to overcome this by stabilizing the particles. nih.gov

In the context of membrane technology for gas separation, SDS has been used to modify halloysite (B83129) nanotubes that are then incorporated into polyamide forward osmosis membranes. nih.gov The surfactant improves the dispersion of the nanotubes, which in turn alters the membrane's microstructure and enhances its water flux and retention rate. nih.gov Similarly, SDS-coated polystyrene nanobeads have been introduced into poly(ethylene oxide) membranes to improve CO2/N2 separation performance. The polar groups on the surface of the SDS-coated colloids increase the solubility of CO2, leading to enhanced separation selectivity. researchgate.net

Furthermore, SDS has been used to fabricate nanocomposites for drug delivery systems. A sodium dodecyl sulphate-supported iron silicophosphate (SDS/FeSP) nanocomposite was developed as a carrier for the controlled release of the drug ondansetron. mdpi.com The addition of the surfactant provided mechanical strength and a larger surface area to the nanocomposite carrier. mdpi.com

Colloidal Dispersion and Stabilization in Material Systems

Applications in Industrial Research and Process Optimization

Detailed research on the industrial applications of Sodium Docosyl Sulfate, particularly concerning process optimization, is not well-documented in publicly accessible literature.

Mechanism Studies in Detergency and Cleaning Formulations

There is a notable absence of in-depth studies on the detergency mechanisms of this compound. While one study on the surfactant-like properties of extracts from wastewater biosolids mentions this compound in its abstract, it does not provide a mechanistic study of its role in cleaning formulations researchgate.net. The fundamental principles of detergency rely on the amphiphilic nature of surfactant molecules, but specific performance data, critical micelle concentration under various conditions, and interactions with soil and fabrics for this compound are not available to the same extent as for other common anionic surfactants.

Lubrication Science and Tribological Studies

The application of this compound in lubrication is confined to very niche areas. Research has explored its interaction with cationic polymers in the formulation of conditioning shampoos to improve wet lubrication performance on hair researchgate.netresearchgate.net. These studies focus on the formation of polyelectrolyte-surfactant complexes and their deposition and friction-reducing properties on hair-like surfaces. Broader tribological studies concerning its use as a lubricant additive in industrial machinery or other material pairings are not found in the reviewed literature.